molecular formula C11H12N4O4 B13743502 Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate CAS No. 2046-74-4

Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Cat. No.: B13743502
CAS No.: 2046-74-4
M. Wt: 264.24 g/mol
InChI Key: FQCQKLQQYBSFHN-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a chemical compound with a complex structure that includes a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pteridine ring system, followed by functional group modifications to introduce the ethyl, methoxy, and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

2046-74-4

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 2-methoxy-8-methyl-7-oxopteridine-6-carboxylate

InChI

InChI=1S/C11H12N4O4/c1-4-19-10(17)7-9(16)15(2)8-6(13-7)5-12-11(14-8)18-3/h5H,4H2,1-3H3

InChI Key

FQCQKLQQYBSFHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)OC

Origin of Product

United States

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